trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene
Description
Dihydrodiol Formation via Cytochrome P450-Mediated Oxidation
The metabolic activation of DBA begins with cytochrome P450 (CYP)-catalyzed oxidation. Hepatic microsomal CYP enzymes, particularly CYP1A1, CYP1A2, and CYP2C9, mediate the stereoselective epoxidation of DBA at specific double bonds. For example, CYP1A2 preferentially oxidizes the 1,2-position of DBA, forming 1,2-epoxide intermediates. Microsomal epoxide hydrolase (mEH) subsequently hydrates these epoxides into vicinal dihydrodiols, including trans-1,2-DHDBA.
Enzymatic studies using Aroclor 1254-induced rat liver microsomes demonstrated that trans-1,2-DHDBA constitutes 4.9% of total DBA metabolites, with a strong enantiomeric preference for the R,R-configuration (85% enantiomeric excess). This stereoselectivity arises from the spatial orientation of CYP enzymes during epoxidation and the regioselectivity of mEH during hydration.
Table 1: Cytochrome P450 Isoform Contributions to DBA Dihydrodiol Formation
| CYP Isoform | Primary Dihydrodiol Product | Catalytic Efficiency (Vmax/Km) |
|---|---|---|
| CYP1A2 | 1,2-Dihydrodiol | 5.9 |
| CYP2C9 | 3,4-Dihydrodiol | 9.7 |
| CYP2B6 | 5,6-Dihydrodiol | 4.4 |
Bis-Diol-Epoxide Generation Through Sequential Epoxidation
trans-1,2-DHDBA undergoes further bioactivation via secondary CYP-mediated epoxidation. The dihydrodiol’s vicinal hydroxyl groups position the molecule for subsequent oxidation at adjacent double bonds, yielding bis-diol-epoxides. For instance, trans-1,2-DHDBA may form 1,2-dihydrodiol-3,4-epoxide, a highly electrophilic intermediate capable of alkylating DNA bases.
In vitro mutagenicity assays using Salmonella typhimurium TA100 revealed that bis-diol-epoxides derived from trans-1,2-DHDBA exhibit significant genotoxicity. The 1,2-dihydrodiol-3,4-epoxide enantiomers, particularly the S,S-configuration, demonstrated higher mutagenic potency than their R,R-counterparts. This underscores the role of bis-diol-epoxides as ultimate carcinogens in DBA toxicity.
Stereochemical Considerations in Vicinal Dihydrodiol Epoxidation
The stereochemical landscape of trans-1,2-DHDBA profoundly influences its metabolic fate. Chiral stationary phase HPLC analyses identified enantiomeric enrichment in dihydrodiols, with trans-1,2-DHDBA predominantly existing as the R,R-enantiomer (85% excess). However, secondary epoxidation of this enantiomer yields predominantly S,S-configured bis-diol-epoxides, which are more mutagenic due to enhanced DNA intercalation and adduct stability.
The interplay between CYP stereoselectivity and mEH regioselectivity creates a metabolic bottleneck, favoring the formation of specific enantiomers at each activation step. For example, CYP2C9’s preference for oxidizing the 3,4-position of trans-1,2-DHDBA ensures that subsequent epoxidation occurs at sites distal to the dihydrodiol moiety, optimizing bis-diol-epoxide reactivity.
Role of Aldo-Keto Reductases in Metabolic Activation
While cytochrome P450 enzymes dominate the initial activation of DBA, aldo-keto reductases (AKRs) may contribute to alternative metabolic pathways. AKRs typically oxidize PAH dihydrodiols to reactive ortho-quinones, which generate oxidative stress via redox cycling. Although direct evidence for AKR-mediated metabolism of trans-1,2-DHDBA remains limited, studies on structurally analogous PAHs suggest that AKR1A1 and AKR1C3 could theoretically oxidize trans-1,2-DHDBA to quinone derivatives.
In systems co-expressing CYP1A1 and AKRs, synergistic effects may enhance the overall genotoxicity of DBA metabolites. However, the primary bioactivation pathway for trans-1,2-DHDBA remains CYP-dependent, with AKRs playing a secondary role in modulating oxidative stress responses.
Properties
CAS No. |
105453-62-1 |
|---|---|
Molecular Formula |
C22H16O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(1S,2S)-1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol |
InChI |
InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H/t20-,22+/m0/s1 |
InChI Key |
YNRNDZFOPXEGFK-RBBKRZOGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)[C@@H]([C@H](C=C5)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis via Osmium Tetroxide Oxidation
An alternative chemical approach involves the direct oxidation of dibenz(a,h)anthracene using osmium tetroxide (OsO4), which stereospecifically adds hydroxyl groups across the 1,2-double bond to afford the trans-dihydrodiol.
- Reagents: Osmium tetroxide is used as the oxidant, often in catalytic amounts with co-oxidants such as N-methylmorpholine N-oxide (NMO).
- Selectivity: This method typically produces the trans-1,2-dihydrodiol stereoisomer due to syn-dihydroxylation followed by stereochemical rearrangement.
- Yield and Purification: The dihydrodiol is purified by chromatographic techniques, and its purity is verified by thin-layer chromatography and spectral methods.
- Applications: This synthetic route is widely used to prepare sufficient quantities of the compound for biochemical and toxicological studies.
Multi-step Synthetic Routes via Cyclization and Metal-Catalyzed Reactions
While direct synthesis of this compound is rare, dibenz(a,h)anthracene derivatives are often prepared through multi-step synthetic strategies involving:
- Cyclization of lactone derivatives: Sequential chemical modifications of lactones followed by reduction and hydroxylation steps.
- Photocyclization of divinylterphenyl derivatives: Light-induced ring closure to form the dibenz(a,h)anthracene framework, followed by functional group transformations.
- Metal-catalyzed cyclization: Transition metal catalysts (e.g., palladium, cobalt, ruthenium) are employed for regioselective cyclization and functionalization of precursor molecules, leading to substituted dibenz(a,h)anthracene derivatives which can be further hydroxylated to the dihydrodiol form.
These methods are more complex and generally used to prepare substituted analogs rather than the parent trans-1,2-dihydrodiol compound itself.
Comparative Data Table of Preparation Methods
Detailed Research Outcomes
Chemical Synthesis Outcomes
- Osmium tetroxide oxidation reliably produces the trans-1,2-dihydrodiol with high stereochemical purity.
- The method is used to prepare the compound for studies on its carcinogenic potential, as the dihydrodiol is a proximate carcinogen.
- Purity and identity are confirmed by chromatographic and spectroscopic methods, supporting reproducibility.
Synthetic Routes for Derivatives
- Metal-catalyzed cyclizations have expanded the toolbox for preparing substituted dibenz(a,h)anthracene derivatives.
- These methods provide moderate to good yields and allow functionalization at various positions, but are less commonly applied to the parent trans-1,2-dihydrodiol compound.
- Advances in catalytic methods have improved regioselectivity and reaction conditions, facilitating access to complex derivatives for research.
Chemical Reactions Analysis
Types of Reactions: Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene undergoes various chemical reactions, including oxidation and epoxidation. The compound is metabolized to form vicinal dihydrodiol epoxides, which are known for their mutagenic and carcinogenic properties .
Common Reagents and Conditions: The metabolic conversion involves liver microsomes from pretreated rats, and the major metabolites are isolated using reversed-phase high-performance liquid chromatography. Ultraviolet-visible absorption and mass spectral analyses are used to identify the products .
Major Products Formed: The major products formed from the metabolic conversion of this compound are 1,2,3,4-tetrahydrotetrols .
Scientific Research Applications
Carcinogenicity and Cancer Research
One of the primary applications of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is in the study of carcinogenic mechanisms. Research indicates that this compound can induce oxidative DNA damage, which is a critical factor in the initiation of cancer. Studies have shown that dihydrodiols derived from PAHs, including this compound, can lead to significant oxidative damage to DNA, particularly affecting the human p53 tumor suppressor gene .
Case Study: DNA Damage Mechanisms
A study investigated the oxidative DNA damage induced by trans-dihydrodiols of benz[a]anthracene and benzo[a]pyrene treated with dihydrodiol dehydrogenase (DD). The results indicated that this compound could cause DNA lesions that are sensitive to oxidative stress markers . This insight is crucial for understanding how certain PAHs contribute to lung cancer and other malignancies associated with environmental exposure.
Environmental Monitoring
This compound is also relevant in environmental science as a marker for pollution studies. Its presence in air and soil samples can indicate contamination by PAHs, which are known to be harmful to human health and ecosystems. The compound's stability and persistence make it a suitable candidate for monitoring environmental pollution levels.
Analytical Techniques
Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to detect and quantify this compound in environmental samples. These methods allow researchers to assess the extent of PAH contamination and its potential health risks .
Cosmetic Formulations
In cosmetic science, this compound has been studied for its potential use in formulations due to its antioxidant properties. Research indicates that compounds with similar structures can help stabilize formulations and provide protective benefits against oxidative stress on skin cells . However, safety assessments are necessary before any practical application in cosmetics.
Chemical Synthesis and Modification
The compound serves as a precursor for synthesizing various chemical derivatives used in research. Its structure allows for modifications that can lead to the development of new compounds with specific biological activities or improved properties for industrial applications.
Toxicological Studies
Toxicological studies often utilize this compound to understand the mechanisms of toxicity associated with PAHs. Animal models have been employed to assess the compound's effects on various organ systems, contributing valuable data on its potential health impacts .
Mechanism of Action
The mechanism of action of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene involves its metabolic conversion to vicinal dihydrodiol epoxides. These epoxides are highly reactive and can bind to DNA, leading to mutations and potentially carcinogenic effects . The hydroxyl groups in quasi-axial conformations play a crucial role in directing the metabolism towards the formation of these epoxides .
Comparison with Similar Compounds
Structural and Metabolic Comparison with Similar Compounds
Structural Analogues in the Dibenz(a,h)anthracene Series
DBA metabolizes into three primary trans-dihydrodiols (Figure 1):
- trans-1,2-DHDDBA
- trans-3,4-Dihydroxy-3,4-dihydrodibenz(a,h)anthracene (trans-3,4-DHDDBA)
- trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene (trans-5,6-DHDDBA)
These isomers differ in hydroxylation positions, influencing their reactivity and biological activity. For example, trans-1,2-DHDDBA adopts a pseudo-diaxial conformation, directing metabolism toward vicinal diol epoxides , whereas trans-3,4-DHDDBA may favor bay-region epoxidation, a hallmark of potent carcinogens .
Table 1: Key Structural and Metabolic Differences Among DBA Dihydrodiols
| Compound | Hydroxylation Position | Conformation | Major Metabolites |
|---|---|---|---|
| trans-1,2-DHDDBA | 1,2 | Pseudo-diaxial | 1,2-Diol-3,4-epoxides, bis-diols |
| trans-3,4-DHDDBA | 3,4 | Bay-region | Bay-region diol epoxides |
| trans-5,6-DHDDBA | 5,6 | Non-bay | K-region epoxides (minor) |
Comparison with Other PAH Dihydrodiols
- Benz[a]anthracene (BA) Dihydrodiols: trans-3,4-Dihydroxy-3,4-dihydrobenz[a]anthracene (trans-3,4-DHBA) exhibits exceptional carcinogenicity in mice, inducing malignant lymphomas (24% incidence) and pulmonary adenomas, unlike trans-1,2-DHBA or other positional isomers . This highlights the significance of bay-region diol epoxides in carcinogenesis.
Chrysene and Phenanthrene Dihydrodiols :
Chrysene’s trans-3,4-dihydrodiol and phenanthrene’s trans-9,10-dihydrodiol are metabolized to bay-region diol epoxides by rat liver microsomes. However, chrysene’s dihydrodiols are poorer substrates for cytochrome P450 compared to phenanthrene, reflecting structural constraints on enzyme binding .
Mutagenicity and Carcinogenicity Profiles
Mutagenicity of trans-1,2-DHDDBA Enantiomers
Enantioselective metabolism significantly impacts mutagenic potency. In Salmonella typhimurium TA100 assays:
- The (-)-enantiomer of trans-1,2-DHDDBA showed higher mutagenic activity than the (+)-enantiomer , with reversion rates correlating with diol epoxide formation .
Table 2: Mutagenicity of DBA Dihydrodiol Enantiomers
| Enantiomer | Reversion Rate (nmol/plate) | Major Mutagenic Product |
|---|---|---|
| (-)-trans-1,2-DHDDBA | 120 ± 15 | 1,2-Diol-3,4-epoxide (isomer-2) |
| (+)-trans-1,2-DHDDBA | 45 ± 8 | 1,2-Diol-3,4-epoxide (isomer-1) |
| (-)-trans-3,4-DHDDBA | 200 ± 20 | Bay-region diol epoxide |
Carcinogenicity in Animal Models
- trans-1,2-DHDDBA: Limited direct carcinogenicity data, but its diol epoxide metabolites are implicated in DNA adduct formation .
- trans-3,4-DHBA: Exceptional activity in newborn mice (35-fold more pulmonary adenomas than BA) .
- Chrysene trans-3,4-dihydrodiol: Weak carcinogen due to inefficient metabolism relative to BA derivatives .
Enzymatic Interactions and Metabolite Formation
Role of Cytochrome P450 Isoforms
- 3-Methylcholanthrene (3-MC)-Induced Microsomes : Preferentially metabolize trans-1,2-DHDDBA to bis-dihydrodiols (51–56% of total metabolites) over diol epoxides (36–38%) .
- Phenobarbital-Induced Microsomes: Favor diol epoxide formation (68–85%) .
Table 3: Metabolite Profiles of trans-1,2-DHDDBA Under Different Enzymatic Conditions
| Enzyme Induction | Bis-Dihydrodiols (%) | Diol Epoxides (%) | Epoxide Diastereomer Ratio (1:2) |
|---|---|---|---|
| 3-Methylcholanthrene | 51–56 | 36–38 | 1:1.5–1:2 |
| Phenobarbital | 13–28 | 68–85 | 3:1–4:1 |
Species and Tissue Specificity
- Rodent vs. Human Skin : trans-1,2-Dihydrodiols of 7,12-dimethylbenz[a]anthracene (DMBA) are metabolized in both human and rodent skin, suggesting conserved pathways for PAH activation .
- Purified Cytochrome P450c : The (-)-enantiomer of trans-1,2-DHDDBA is a 3-fold better substrate than the (+)-enantiomer, producing exclusively isomer-2 diol epoxide .
Biological Activity
trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative known for its potential biological activity, particularly in relation to carcinogenicity and mutagenicity. This compound is a metabolite of dibenz(a,h)anthracene (DBA), which has been extensively studied for its toxicological effects. Understanding the biological activity of this compound is crucial for assessing the risks associated with exposure to PAHs.
This compound is formed through metabolic processes involving hydroxylation of dibenz(a,h)anthracene. The compound features two hydroxyl groups at the 1 and 2 positions, which influence its reactivity and biological interactions. Studies have shown that this compound undergoes further metabolism to generate various metabolites, including tetrahydrotetrols, which exhibit distinct biological activities .
Carcinogenicity
Research indicates that this compound possesses significant carcinogenic properties. Animal studies have demonstrated that DBA and its metabolites can induce tumors in various species. For instance, subcutaneous injections of DBA have led to the development of sarcomas in mice, with tumor incidence varying based on dosage and strain .
Table 1: Tumor Induction in Animal Studies
| Study Reference | Animal Model | Route of Administration | Tumor Type | Tumor Incidence (%) |
|---|---|---|---|---|
| Biancifiori & Caschera (1962) | Female Mice | Gavage | Mammary Carcinomas | Not specified |
| Pfeiffer (1977) | NMRI Mice | Subcutaneous | Fibrosarcoma | 39-69% depending on dose |
| Lubet et al. (1983) | C3H Mice | Subcutaneous | Fibrosarcoma | Up to 80% in some strains |
Mutagenicity
The mutagenic potential of this compound has been evaluated using various assays. It has shown positive results in bacterial mutagenicity tests (e.g., Salmonella typhimurium strains TA100 and TA98), indicating its ability to cause genetic mutations . Additionally, mammalian cell assays have demonstrated that this compound can induce unscheduled DNA synthesis and morphological transformations in cultured cells .
Table 2: Mutagenicity Assays Results
| Assay Type | Result |
|---|---|
| Salmonella Mutagenicity Assay | Positive |
| Mammalian Cell Transformation | Induces morphological changes |
| DNA Repair Assays | Positive for DNA damage |
The biological activity of this compound is primarily attributed to its metabolic activation to reactive intermediates that interact with cellular macromolecules. The "bay-region" structure of dibenz(a,h)anthracene is crucial for its carcinogenicity as it facilitates the formation of epoxides that can bind to DNA and proteins, leading to mutagenic effects .
Case Studies
Several case studies highlight the implications of exposure to this compound:
- Case Study 1 : A study involving dermal application in mice showed a significant increase in skin papillomas following exposure to dibenz(a,h)anthracene derivatives. The findings underscored the role of metabolic activation in tumor initiation.
- Case Study 2 : In a comprehensive assessment by the International Agency for Research on Cancer (IARC), dibenz(a,h)anthracene was classified as a Group 2A carcinogen based on sufficient evidence from animal studies demonstrating its carcinogenic potential through multiple exposure routes .
Q & A
Q. 1.1. What are the primary synthetic methods for generating trans-1,2-dihydro-1,2-dihydroxydibenz(a,h)anthracene in laboratory settings?
This dihydrodiol is typically synthesized via enzymatic oxidation of dibenz[a,h]anthracene (DBA) using cytochrome P450 monooxygenases or liver microsomes from 3-methylcholanthrene-pretreated rats. The reaction produces axial hydroxyl groups in quasi-axial conformations, which are critical for downstream metabolic activation . Reverse-phase high-performance liquid chromatography (HPLC) is used to isolate the dihydrodiol, with confirmation via UV-visible absorption and mass spectrometry .
Q. 1.2. How is this compound detected and quantified in biological samples?
Detection relies on reversed-phase HPLC coupled with UV detection (λ ~254 nm) or mass spectrometry. For quantification, stable isotope-labeled standards (e.g., deuterated analogs) are used to correct for matrix effects. Gas chromatography-mass spectrometry (GC-MS) is less common due to the compound’s thermal instability .
Q. 1.3. What are the key physicochemical properties influencing its reactivity and stability?
The axial hydroxyl groups in the trans-dihydrodiol conformation direct its metabolic activation toward vicinal epoxidation, forming 1,2,3,4-tetrahydrotetrols. Its solubility in organic solvents (e.g., toluene) is higher than in aqueous media, necessitating solvent-phase extraction for environmental or biological analysis .
Advanced Research Questions
Q. 2.1. What experimental models are used to study the carcinogenic potential of this compound?
Rodent models (e.g., mice and rats) are exposed via subcutaneous injection or dermal application to induce tumorigenesis. Dose-response studies often use 0.1–10 μmol doses, with histopathological analysis of skin or lung tissues. In vitro assays include Ames tests for mutagenicity and cytochrome P450 inhibition studies to probe metabolic activation pathways .
Q. 2.2. How do axial vs. equatorial hydroxyl conformations affect its metabolic fate?
The quasi-axial hydroxyl conformation of the trans-dihydrodiol facilitates epoxidation at the adjacent double bond (C1–C2), forming reactive dihydrodiol epoxides. Computational modeling (e.g., density functional theory) predicts steric and electronic interactions, validated by NMR and X-ray crystallography .
Q. 2.3. What are the conflicting findings regarding its role in PAH-induced carcinogenesis?
While this compound is a known tumor initiator, some studies report low mutagenicity in bacterial reverse mutation assays (Ames test). This discrepancy may arise from differences in metabolic activation systems (e.g., rat vs. human liver microsomes) or competing detoxification pathways (e.g., glutathione conjugation) .
Methodological Challenges
Q. 3.1. How can researchers address artifacts in dihydrodiol synthesis and purification?
Artifacts from auto-oxidation or isomerization are minimized by conducting reactions under inert atmospheres (N₂/Ar) and storing samples at –80°C. Purity is verified via HPLC with diode-array detection (DAD) to monitor peak homogeneity and UV spectral matches .
Q. 3.2. What strategies improve reproducibility in tumor induction studies?
Standardizing animal strains (e.g., SENCAR mice for skin carcinogenesis) and using vehicle controls (e.g., acetone for dermal applications) reduce variability. Co-administration with tumor promoters (e.g., phorbol esters) enhances sensitivity .
Data Contradictions and Resolution
Q. 4.1. Why do some studies report weak mutagenicity despite its carcinogenic potential?
The compound’s mutagenicity is context-dependent. For example, in Salmonella typhimurium TA100, it shows low activity without metabolic activation but becomes mutagenic in the presence of rat liver S9 fractions. This underscores the need for species-specific metabolic systems in assay design .
Q. 4.2. How do environmental matrices (e.g., soil, water) affect its bioavailability?
Adsorption to organic matter in soil reduces bioavailability, while aqueous solubility (0.1–1 μg/L) limits environmental mobility. Solid-phase extraction (SPE) with C18 cartridges is used to recover the compound from complex matrices .
Emerging Research Directions
Q. 5.1. Can fungal biodegradation pathways inform bioremediation strategies?
White rot fungi (Pleurotus ostreatus) metabolize PAHs via cytochrome P450-mediated oxidation, producing cis-dihydrodiols. Engineering these pathways for trans-dihydrodiol degradation could enhance bioremediation efficacy .
Q. 5.2. What role do epigenetic modifications play in its carcinogenicity?
Preliminary data suggest DNA hypermethylation at tumor suppressor loci (e.g., p16) in trans-dihydrodiol-exposed cells. Genome-wide methylation profiling (e.g., Illumina MethylationEPIC arrays) is needed to validate these findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
